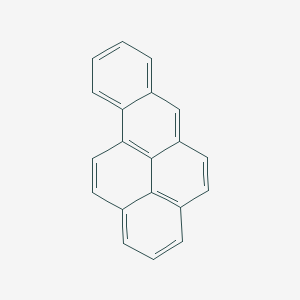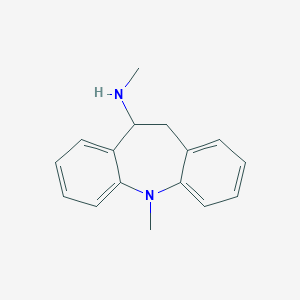![molecular formula C7H10O4 B130599 (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one CAS No. 866594-60-7](/img/structure/B130599.png)
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one” is a chemical compound with the molecular formula C7H10O4 . It has an average mass of 158.152 Da and a monoisotopic mass of 158.057907 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.15 g/mol . It has a computed XLogP3-AA value of -0.2, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 158.05790880 g/mol . Its topological polar surface area is 44.8 Ų .Applications De Recherche Scientifique
Synthesis and Chiral Resolving Agents
One of the primary scientific applications of this compound involves its synthesis and utilization as a chiral resolving agent. An efficient method for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position has been developed. This furan derivative serves as a divergent intermediate in the synthesis of originally designed chiral resolving agents, showcasing remarkable improvement in resolving secondary alcohols (Zhong et al., 2005).
Analytical Chemistry and Impurity Analysis
In analytical chemistry, the compound's derivatives have been investigated for trace impurity analysis in key intermediates of pharmaceutical importance, like Darunavir. The identification and understanding of impurity formation mechanisms provide essential insights for improving drug synthesis processes and purity (Long Zhongzhu et al., 2010).
Synthetic Chemistry and Antifeedant Activity
The synthesis and study of furan compounds have led to the discovery of new chemicals with potential applications in agriculture. For example, a series of perhydrofuro[2,3-b]furan compounds with different functional groups have been prepared to study their antifeedant activity, which could lead to the development of new pesticides (Gebbinck et al., 1999).
Anticancer and Antiangiogenic Research
Another pivotal application is in the realm of anticancer and antiangiogenic activity research. Novel 3-arylaminobenzofuran derivatives have been synthesized, targeting the colchicine site on tubulin, showing potent in vitro and in vivo anticancer and antiangiogenic properties. This highlights the compound's potential as a basis for developing new cancer therapies (Romagnoli et al., 2015).
Vitamin C Derivatives Synthesis
Additionally, the self-sensitized photooxygenation of derivatives of this compound with molecular oxygen and sunlight has led to the production of vitamin C derivatives in good to excellent yields. This novel approach provides an efficient pathway for synthesizing ascorbic acid and its derivatives, showcasing the compound's utility in vitamin synthesis (Hakimelahi et al., 2001).
Propriétés
IUPAC Name |
(3aS,4S,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEIOPTZKCKTPQ-VPLCAKHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC(=O)OC2CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2CC(=O)O[C@H]2CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | |
CAS RN |
866594-60-7 |
Source


|
| Record name | (3AS,4S,6AR)-4-METHOXYTETRAHYDROFURO[3,4-B]FURAN-2(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
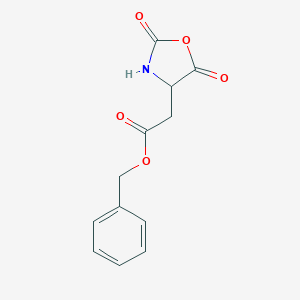
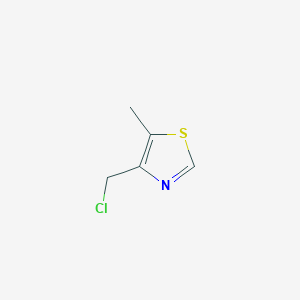
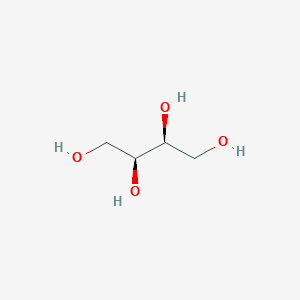
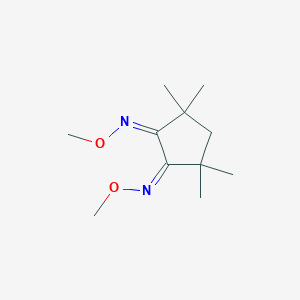
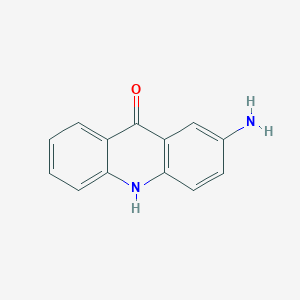
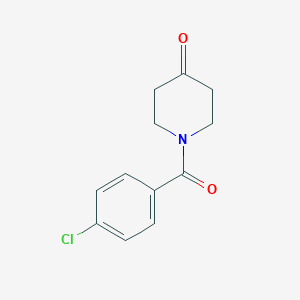
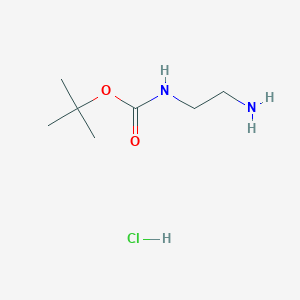
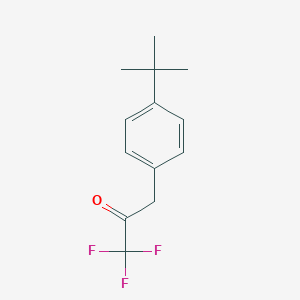
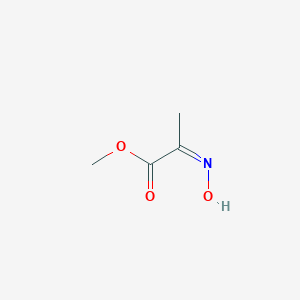
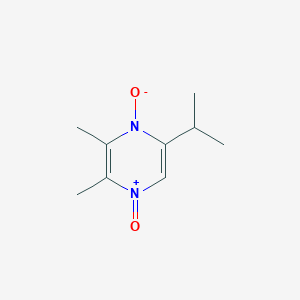
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
